1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by an ethyl group and a methyl group. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine with 1,3-diketones to form the pyrazole ring. The specific synthetic route for this compound may involve the following steps:
Formation of the pyrazole ring: Reacting hydrazine with a 1,3-diketone to form the pyrazole ring.
Alkylation: Introducing the ethyl and methyl groups through alkylation reactions using appropriate alkyl halides.
Coupling: Coupling the two pyrazole rings through a suitable linker, such as an ethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazol-3-yl derivatives: Compounds with similar pyrazole structures but different substituents.
1-methyl-1H-pyrazol-5-amine derivatives: Compounds with similar amine groups but different alkyl groups.
Uniqueness
1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-5-amine is unique due to its specific combination of two pyrazole rings connected by ethyl and methyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-7-6-11(15-16)9-13-12-8-10(3)14-17(12)5-2/h6-8,13H,4-5,9H2,1-3H3 |
InChI Key |
RAKPZVIXEXTEQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CC(=NN2CC)C |
Origin of Product |
United States |
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